Beclomethasone Hemisuccinate

Description

Overview of Glucocorticoid Ester Prodrug Strategies

The primary goal of creating glucocorticoid prodrugs is to improve drug delivery and reduce systemic side effects. Current time information in Bangalore, IN. Esterification is a common and effective method to create these prodrugs. By attaching an ester group to a hydroxyl functional group on the steroid scaffold, researchers can modulate critical properties such as solubility and lipophilicity. medchemexpress.comcymitquimica.com

One of the main strategies involves increasing lipophilicity to enhance permeability across cell membranes, which is particularly useful for topical or inhaled corticosteroids designed for local action. medchemexpress.comcymitquimica.com For instance, ester prodrugs can be designed to remain active at a specific site for longer periods. cymitquimica.com Conversely, esterification can also be used to increase water solubility, which is beneficial for creating formulations for intravenous administration. The hemisuccinate ester of hydrocortisone (B1673445) is a classic example of a water-soluble prodrug. medchemexpress.com

Various ester-based prodrug strategies are explored in research, including:

Simple Aliphatic and Aromatic Esters: These are designed to be cleaved by ubiquitous esterase enzymes in the body to release the active glucocorticoid. Current time information in Bangalore, IN.medchemexpress.com

Phosphate Esters: Often used to create highly water-soluble prodrugs suitable for parenteral administration.

Amino Acid Esters: This approach can improve solubility and potentially target specific amino acid transporters. cymitquimica.com

Polymeric Ester Prodrugs: In this strategy, the drug is attached to a polymer backbone via an ester linkage, allowing for controlled and sustained release of the active molecule. cymitquimica.com

These strategies aim to optimize drug targeting, whether to the liver, lungs, or other specific tissues, thereby maximizing therapeutic efficacy while minimizing the systemic exposure that leads to unwanted effects. cymitquimica.com

The Role of Beclomethasone (B1667900) Derivatives in Preclinical Pharmacology

Beclomethasone is a potent synthetic glucocorticoid that serves as a parent molecule for various ester derivatives used in preclinical research. nih.gov Its derivatives are primarily investigated for their anti-inflammatory properties, particularly in the context of respiratory and gastrointestinal diseases. wikipedia.orgnih.gov The most extensively studied derivative is beclomethasone dipropionate (BDP), a prodrug that is rapidly hydrolyzed by esterases to its active metabolite, beclomethasone-17-monopropionate (17-BMP). researchgate.netcaymanchem.com

The Chemical Compound: Beclomethasone Hemisuccinate

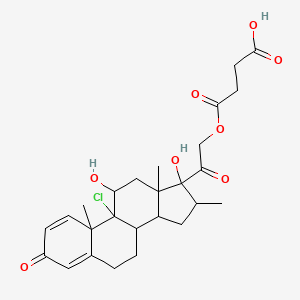

Within the landscape of beclomethasone derivatives, This compound emerges as a compound synthesized for academic and laboratory research. cymitquimica.com It is a synthetic corticosteroid and a specific ester derivative of the parent compound, beclomethasone. cymitquimica.com

Structurally, this compound is identified as beclomethasone 21-hemisuccinate . ncats.io This indicates that the hemisuccinate moiety is attached at the C-21 position of the beclomethasone steroid nucleus. The addition of the polar carboxyl group in the hemisuccinate chain is intended to increase the water solubility of the otherwise poorly soluble beclomethasone. cymitquimica.com This modification is analogous to other well-known water-soluble corticosteroid prodrugs, such as hydrocortisone hemisuccinate and methylprednisolone (B1676475) hemisuccinate, which are designed for parenteral administration. medchemexpress.comsigmaaldrich.com

While beclomethasone dipropionate is the subject of extensive preclinical and clinical investigation, published preclinical studies specifically detailing the synthesis, characterization, and pharmacological activity of this compound are not widely available. It is primarily supplied by chemical companies for research use only, where it can serve as a reference standard or be used in the development of new analytical methods or delivery systems. cymitquimica.com Its properties make it a useful tool for in vitro experiments requiring a more soluble form of beclomethasone.

Below are the key chemical properties of Beclomethasone and its hemisuccinate derivative.

| Property | Beclomethasone | This compound |

|---|---|---|

| Synonyms | Beclometasone, 9-Chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione | Beclomethasone 21-hemisuccinate, (11β,16β)-21-(3-Carboxy-1-oxopropoxy)-9-chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione |

| Chemical Formula | C22H29ClO5nih.gov | C26H33ClO8cymitquimica.com |

| Molecular Weight | 408.9 g/mol nih.gov | 508.99 g/mol cymitquimica.com |

| Appearance | Crystalline solid ijbpas.com | White to off-white powder cymitquimica.com |

| Key Structural Feature | Parent glucocorticoid with hydroxyl groups at C-17 and C-21 nih.gov | Ester linkage with a hemisuccinate group at the C-21 position ncats.io |

Properties

IUPAC Name |

4-[2-(9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPQYWLBRHFUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Prodrug Concepts and Metabolic Fate of Beclomethasone Esters in Preclinical Research

Esterase-Mediated Hydrolysis and Activation Pathways

Beclomethasone (B1667900) esters are designed as prodrugs, which are pharmacologically inactive compounds that are converted into their active forms within the body. This bioactivation is a critical step that is primarily mediated by esterase enzymes. These enzymes are widely distributed throughout various tissues and biological fluids, playing a key role in the metabolic fate and therapeutic action of these corticosteroids.

Beclomethasone dipropionate (BDP) is a synthetic corticosteroid that functions as a prodrug. drugbank.com It possesses a weak binding affinity for the glucocorticoid receptor and requires metabolic activation to exert its potent anti-inflammatory effects. drugbank.comdrugbank.com Upon administration, BDP undergoes extensive and rapid conversion to its primary active metabolite, beclomethasone-17-monopropionate (B-17-MP), through the action of esterase enzymes found in most tissues. drugbank.com

This hydrolysis of the C-21 ester is the principal activation pathway. bodorlaboratories.com The resulting metabolite, B-17-MP, is significantly more potent than the parent compound. In vitro studies have demonstrated that B-17-MP exhibits a binding affinity for the human glucocorticoid receptor that is approximately 25 times greater than that of BDP. drugbank.com The activation process also yields minor, less active metabolites, including beclomethasone-21-monopropionate and beclomethasone. bodorlaboratories.com

The activation of beclomethasone esters is highly dependent on the enzymatic environment of the biological tissues they encounter. Preclinical research has shown that esterase activity varies significantly between different biological compartments, such as the lungs and plasma, which influences the local and systemic effects of the drug.

In preclinical models using human lung homogenates, BDP is effectively activated through the rapid formation of B-17-MP. nih.gov The decomposition of BDP in lung tissue primarily involves hydrolysis. nih.gov Studies comparing human lung and liver tissues have shown that while cytochrome P450 gene expression is generally lower in the lung, esterase gene expression is similar in both organs. doi.org Specifically, esterase activity in the lung is predominantly found in the cytosolic fraction. nih.gov This localized enzymatic activity within the lung is crucial for the therapeutic efficacy of inhaled corticosteroids, as it ensures the prodrug is converted to its active form at the target site of inflammation.

In human plasma, the metabolic processes are more complex. Following incubation of BDP in human plasma, three distinct reactions have been observed: hydrolysis, transesterification, and the loss of hydrogen chloride. nih.gov The esterase activity in plasma contributes to the systemic clearance of the drug, converting it into inactive forms and thereby minimizing systemic adverse effects. bodorlaboratories.comdrugbank.com This rapid deactivation in the systemic circulation is a key feature of "soft drugs," which are designed for high local therapeutic efficacy. bodorlaboratories.comdrugbank.com

Chemical Modification and Derivatization Strategies for Targeted Effects

The therapeutic index of corticosteroids can be significantly improved through chemical modification. By creating ester derivatives, researchers can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound to enhance its delivery, localization, and metabolic profile.

The synthesis of ester derivatives, such as hemisuccinates, is a common strategy to alter the physicochemical properties of corticosteroids. Typically, adding a hemisuccinate moiety is intended to increase the water solubility of a drug, making it more suitable for parenteral formulations. While this is a known chemical strategy, a review of available scientific literature and patents does not yield specific methods for the synthesis of Beclomethasone Hemisuccinate. The research focus has remained predominantly on the dipropionate ester of beclomethasone. nih.govdissertationtopic.netgoogle.com

The primary goal in designing inhaled corticosteroids like beclomethasone esters is to maximize anti-inflammatory activity within the lungs while minimizing systemic exposure and potential side effects. drugbank.com This is achieved through the "soft drug" or prodrug approach, where a compound is designed for rapid activation at its target site and subsequent deactivation upon entering systemic circulation. drugbank.combodorlaboratories.com

Key design principles include:

High Lipophilicity: Esterification of the parent compound, beclomethasone, increases its lipophilicity. This property enhances its absorption and retention within the lung tissue, prolonging its local anti-inflammatory action.

Targeted Bioactivation: The prodrug is engineered to be a substrate for esterases that are abundant in the target tissue (e.g., the lungs). This ensures that the potent, active form of the drug is released predominantly at the site of inflammation. nih.govdoi.org

Rapid Systemic Inactivation: Once absorbed into the bloodstream, the active metabolite should be quickly converted by plasma esterases into inactive compounds. bodorlaboratories.comdrugbank.com This rapid metabolic clearance is crucial for reducing the risk of systemic corticosteroid effects.

This strategy of localized activity and controlled metabolism allows for a high ratio of local anti-inflammatory efficacy to systemic side effects, which is a cornerstone of modern inhaled corticosteroid therapy. nih.gov

Pharmacokinetics in Non-Human Preclinical Models

Preclinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion of beclomethasone esters before human trials. The Sprague-Dawley rat is a commonly used model for these assessments.

A study involving the inhalation administration of a fixed combination of formoterol, glycopyrrolate, and BDP to Sprague-Dawley rats provided key pharmacokinetic data. nih.gov Following administration, the systemic exposure to both the prodrug (BDP) and its active metabolite (B-17-MP) was measured. The results showed that the pharmacokinetic profiles were consistent and allowed for the determination of key parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.gov The study noted a higher inter-animal variability for the B-17-MP metabolite, which was attributed to individual differences in metabolic generation. nih.gov

Below is a summary of the pharmacokinetic parameters for BDP and its active metabolite B-17-MP in Sprague-Dawley rats after inhalation administration.

| Compound | Parameter | Value (Mean ± SD) | Unit |

|---|---|---|---|

| Beclomethasone Dipropionate (BDP) | Cmax | 14.0 ± 5.0 | ng/mL |

| AUClast | 12.8 ± 3.8 | hng/mL | |

| Beclomethasone-17-monopropionate (B-17-MP) | Cmax | 1.5 ± 0.6 | ng/mL |

| AUClast | 2.5 ± 0.8 | hng/mL |

Data derived from a preclinical study in Sprague-Dawley rats. nih.gov

Absorption and Distribution in Animal Tissues (e.g., Lung, Liver, Kidney in Rats)

Preclinical studies in animal models, primarily rats, have been instrumental in characterizing the absorption and distribution of beclomethasone esters. While specific data for this compound is limited, research on beclomethasone dipropionate (BDP) provides significant insights into the behavior of this class of compounds. Following administration, beclomethasone esters are subject to rapid and extensive metabolism.

In a preclinical study, Sprague-Dawley rats were administered a fixed combination of formoterol, glycopyrrolate, and beclomethasone dipropionate via inhalation. The pharmacokinetic profile of BDP and its primary active metabolite, beclomethasone-17-monopropionate (17-BMP), were assessed. The study demonstrated that after inhalation, BDP is rapidly absorbed, with subsequent detection of both the parent drug and its metabolite in the plasma. nih.gov While this study did not detail the specific concentrations in the lung, liver, and kidney, it underscores the systemic absorption of inhaled beclomethasone esters. nih.gov

In vitro studies using human lung tissue slices have provided a more granular view of the metabolic processes within the target organ. These studies have shown that BDP is efficiently hydrolyzed to the pharmacologically active metabolite, 17-BMP, and to a lesser extent, to the inactive beclomethasone. nih.govresearchgate.net This rapid conversion within the lung tissue is a key feature of the prodrug strategy, ensuring high local concentrations of the active therapeutic agent.

The distribution to other organs, such as the liver and kidneys, is a critical factor in understanding the systemic clearance and potential for side effects. The liver is a primary site of metabolism for many corticosteroids, including beclomethasone esters that reach systemic circulation. service.gov.uk Metabolites are then primarily excreted via the feces, with a smaller portion eliminated in the urine. drugbank.com

The following table summarizes the key findings related to the absorption and metabolism of beclomethasone dipropionate in preclinical and in vitro models.

| Model System | Key Findings | Reference |

| Sprague-Dawley Rats (in vivo) | - Rapid absorption of inhaled BDP. - Similar pharmacokinetic profiles with different propellants. - Higher inter-animal variability for the 17-BMP metabolite. | nih.gov |

| Human Lung Tissue Slices (in vitro) | - BDP is hydrolyzed to the active metabolite 17-BMP and inactive beclomethasone. - The majority of BDP is converted to inactive polar metabolites. | nih.govresearchgate.net |

| Human Lung Homogenates and Plasma (in vitro) | - Decomposition of BDP in lung homogenates involves only hydrolysis. - In plasma, BDP undergoes hydrolysis, transesterification, and loss of hydrogen chloride. | nih.gov |

Tissue Retention Mechanisms and Esterification Phenomena

A prolonged local duration of action is a desirable characteristic for inhaled corticosteroids, as it can lead to improved therapeutic outcomes and patient compliance. Preclinical research has identified tissue retention as a key mechanism contributing to the sustained efficacy of beclomethasone esters, with esterification playing a pivotal role.

Once beclomethasone esters are hydrolyzed to their active metabolites within the lung, these metabolites can undergo reversible esterification with fatty acids present in the lung cells. nih.gov This process forms lipophilic fatty acid conjugates that act as an intracellular depot of the active drug. nih.gov These conjugates are pharmacologically inactive but can be slowly hydrolyzed back to the active form, thereby prolonging the anti-inflammatory effect within the lung tissue. nih.gov

In vitro studies using human lung precision-cut tissue slices have demonstrated the formation of fatty acid esters from 17-BMP. nih.govresearchgate.net While the extent of esterification for beclomethasone metabolites is less than that observed for other corticosteroids like budesonide, it still represents a significant mechanism for tissue retention. nih.govresearchgate.net

The amount of drug-related material remaining in the lung tissue over time is an indicator of tissue retention. In the aforementioned in vitro study, after 24 hours of incubation, a detectable amount of beclomethasone-related material remained in the lung tissue slices, although it was the smallest amount compared to other tested inhaled corticosteroids. nih.govresearchgate.net This suggests a balance between rapid activation and subsequent clearance from the lung tissue.

The table below presents data on the in vitro metabolism and formation of fatty acid conjugates of beclomethasone dipropionate in human lung tissue.

| Time Point | Parent Compound (BDP) | Active Metabolite (17-BMP) | Fatty Acid Conjugates | Reference |

| 2 hours | Detected | Detected | Detected | nih.govresearchgate.net |

| 6 hours | Detected | Detected | Detected | nih.govresearchgate.net |

| 24 hours | Detected | Detected | Detected | nih.govresearchgate.net |

Note: The table indicates the detection of the compounds at various time points in in vitro experiments, highlighting the metabolic process and formation of conjugates over time.

This esterification phenomenon is a critical aspect of the prodrug and "soft drug" concepts. By forming a reversible, inactive depot within the target tissue, the local therapeutic effect is extended, while the potential for systemic side effects is minimized as the drug is gradually released and eventually cleared.

Advanced Formulation and Targeted Drug Delivery Systems for Beclomethasone Hemisuccinate

Liposomal Encapsulation and Delivery Systems

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They serve as versatile carriers for glucocorticoids, offering potential for improved therapeutic outcomes.

The stability and encapsulation efficiency (EE) are critical parameters for the successful formulation of liposomal drug delivery systems. For glucocorticoid hemisuccinates, which are prodrugs, liposomal encapsulation has been shown to be highly efficient. Research into related hemisuccinate prodrugs, such as methylprednisolone (B1676475) hemisuccinate and betamethasone (B1666872) hemisuccinate, demonstrates the feasibility of achieving high drug loading. nih.gov Studies have reported an encapsulation efficiency of over 90% for these compounds. nih.gov

Several factors can impact the stability of liposomes during formulation and storage, including temperature, pH, and the composition of the bilayer. mdpi.commiragenews.com Destabilization can lead to drug leakage, vesicle aggregation, and loss of therapeutic function. mdpi.com To enhance stability, post-processing techniques like freeze-drying (lyophilization) are often employed to remove water and create a more stable, dry powder form. mdpi.com The use of appropriate lyoprotectants is crucial during this process to maintain the integrity of the liposomal structure. mdpi.com Furthermore, studies on pH-sensitive liposomes formulated with materials like cholesteryl hemisuccinate (CHEMS) have demonstrated the potential for long-term stability, with formulations remaining stable for over 180 days when stored at 4°C. nih.gov

| Glucocorticoid Prodrug | Liposome Composition (Example) | Encapsulation Efficiency (EE) | Key Stability Findings | Source |

|---|---|---|---|---|

| Methylprednisolone Hemisuccinate | Not Specified | 94% | High therapeutic effect observed in preclinical models. nih.gov | nih.gov |

| Betamethasone Hemisuccinate | HSPC:Chol:DSPE-PEG2000 | >90% | Significantly suppressed arthritis in preclinical models. nih.gov | nih.gov |

| Indomethacin (in pH-sensitive liposomes) | DOPE:CHEMS | Not Specified | Stable over 180 days at 4°C. nih.gov | nih.gov |

Preclinical studies in animal models are essential for evaluating the therapeutic potential of novel drug formulations. Liposomal formulations of glucocorticoid hemisuccinates have been tested in models of inflammatory arthritis, such as the antigen-induced arthritis (AIA) rat model. nih.gov

| Animal Model | Formulation | Key Therapeutic Outcomes | Source |

|---|---|---|---|

| Antigen-Induced Arthritis (AIA) Rat Model | Liposomes with Methylprednisolone Hemisuccinate | Higher therapeutic effect than free drug; significant reduction in RA severity. | nih.gov |

| Antigen-Induced Arthritis (AIA) Rat Model | Liposomes with Betamethasone Hemisuccinate | Significantly suppressed arthritis and inhibited proinflammatory cytokines. | nih.gov |

| Carrageenan-Induced Rat Paw Edema / Freund's Adjuvant Arthritis Rat Model | Indomethacin-Loaded Liposomes | More effective in reducing joint inflammation than free drug. | nih.gov |

Nanoparticle Formulations for Controlled Release

Nanoparticle-based systems, including both polymeric and lipid-based carriers, offer another advanced platform for delivering beclomethasone (B1667900) esters. These formulations are designed to control the release of the drug over time, potentially reducing administration frequency and improving patient compliance. nih.govnih.gov

A variety of nanocarriers have been developed for beclomethasone esters, primarily beclomethasone dipropionate (BDP), to enhance their delivery.

Polymeric Nanocarriers : These include polymeric micelles and particles engineered for specific properties. For instance, novel polymeric micelles have been developed from functionalized α,β-poly(N-2-hydroxyethyl)-D,L-aspartamide (PHEA) copolymers, which form spherical nanostructures suitable for pulmonary administration. researchgate.net Another approach involves spray-drying BDP with copolymers like PHEA-g-RhB-g-PLA-g-PEG to produce microparticles with aerodynamic properties suitable for inhalation. nih.govnih.gov Sterically stabilized phospholipid nanomicelles (SSMs) have also been shown to significantly increase the solubility of BDP. nih.gov

Lipid Nanocarriers : Lipid-based nanoparticles (LBNs) are a prominent area of research. mdpi.com First-generation solid lipid nanoparticles (SLNs) have limitations such as low drug-loading capacity and potential drug expulsion. ljmu.ac.uk To overcome this, second-generation nanostructured lipid carriers (NLCs) were developed. ljmu.ac.uknih.gov NLCs incorporate a blend of solid and liquid lipids, creating an imperfect crystal structure that enhances drug encapsulation and stability. ljmu.ac.uknih.gov Another strategy involves creating lipid-drug conjugates, such as conjugating BDP with stearic acid, to strengthen the interaction with the lipid matrix and improve loading capacity. mdpi.com

| Carrier Type | Specific Example | Composition Highlights | Key Characteristics | Source |

|---|---|---|---|---|

| Polymeric Micelles | PHEA-based micelles | PHEA functionalized with PEG, EDA, and Lipoic Acid | Spherical shape, ~200 nm size, positive surface charge. | researchgate.net |

| Polymeric Particles | Spray-dried microparticles | PHEA-g-RhB-g-PLA-g-PEG copolymer | Suitable aerodynamic diameter for inhalation. | nih.govnih.gov |

| Lipid Nanocarriers | Nanostructured Lipid Carriers (NLCs) | Mixture of solid lipids (e.g., glycerol (B35011) monostearate) and liquid lipids (e.g., propylene (B89431) glycol dicaprylate/dicaprate) | Particle size ~241 nm, >91% drug encapsulation efficiency. | nih.gov |

| Lipid-Drug Conjugates | SA-BDP in LBNs | Beclomethasone dipropionate conjugated with stearic acid | Enhances encapsulation capacity in lipid-based nanoparticles. | mdpi.com |

A primary objective of advanced formulations is to move beyond immediate-release profiles to achieve either sustained or controlled delivery.

Sustained Release (SR) refers to the slow release of a drug over an extended period. oakwoodlabs.com This process often follows first-order kinetics, where the release rate is dependent on the concentration of the drug remaining in the carrier. slideshare.net

Controlled Release (CR) is a more precise mechanism designed to release the drug at a predetermined, constant rate over time, ideally following zero-order kinetics. oakwoodlabs.compatsnap.com This maintains the drug concentration within the therapeutic window for a prolonged duration. slideshare.net

Nanoparticle formulations of BDP have successfully demonstrated these concepts. Polymeric microparticles have shown a controlled release profile that is more than three times higher than that of a standard commercial formulation. nih.govnih.gov Similarly, sterically stabilized nanomicelles have been found to slow down the release of BDP. nih.gov The lipid-polymer hybrid structure of some nanoparticles can also inhibit an initial "burst release," which is a common challenge in drug delivery. nih.gov

Mechanisms of Targeted Delivery to Specific Preclinical Tissues/Cells

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, such as inflamed tissue, thereby maximizing efficacy and minimizing systemic exposure. nih.gov For beclomethasone hemisuccinate formulations, particularly in the context of inflammatory diseases like arthritis, several targeting mechanisms are relevant.

Passive Targeting (The EPR Effect) : Nanoparticles and liposomes naturally accumulate in inflamed tissues due to a phenomenon known as the Enhanced Permeation and Retention (EPR) effect. nih.govresearchgate.net The vasculature in inflamed areas is often leaky, with larger gaps between endothelial cells than in healthy tissue. This allows nanocarriers to extravasate from the bloodstream into the inflamed site. Poor lymphatic drainage in these tissues further contributes to their retention. nih.govresearchgate.net This mechanism is also referred to as "extravasation through leaky vasculature and subsequent inflammatory cell-mediated sequestration" (ELVIS). nih.gov

Cell-Mediated and Environment-Responsive Targeting : Beyond passive accumulation, formulations can be designed for more specific targeting.

Cellular Targeting : In rheumatoid arthritis, immune cells like macrophages and proliferating cells such as fibroblast-like synoviocytes (FLS) are key therapeutic targets. nih.gov Research has shown that blood-circulating myeloid cells can actively transport liposomes to inflammatory sites. researchgate.net

pH-Sensitive Release : The microenvironment of inflamed tissues is often acidic. nih.gov Liposomes can be engineered using pH-sensitive lipids, such as cholesteryl hemisuccinate (CHEMS), which remain stable at physiological pH (7.4) but destabilize and release their drug payload in the acidic conditions of the target tissue. nih.gov

Receptor-Mediated Targeting : A more advanced strategy involves conjugating the nanocarrier surface with ligands that bind to specific receptors overexpressed on target cells, a mechanism known as receptor-mediated endocytosis. nih.gov This allows for highly specific delivery directly to the cells involved in the disease pathology.

Passive Accumulation Strategies for Nano-formulations

The formulation of this compound into nanocarriers represents a promising strategy to enhance its therapeutic index by increasing drug concentration at sites of pulmonary inflammation while minimizing systemic exposure. Passive accumulation of these nano-formulations in inflamed lung tissue is governed by the physiological changes that accompany the inflammatory process.

In conditions such as acute lung injury (ALI), inflammation compromises the integrity of the alveolar-capillary barrier. mdpi.com This leads to increased vascular permeability, allowing nanoparticles to extravasate from the bloodstream into the interstitial space of the lung. This phenomenon, analogous to the Enhanced Permeability and Retention (EPR) effect observed in tumors, allows nanocarriers to accumulate preferentially in these inflamed regions.

Research into glucocorticoid-loaded nanoparticles has demonstrated the viability of this approach. For instance, studies using nano-formulations of betamethasone have shown that encapsulation can lead to full therapeutic efficacy in mouse models of ALI. mdpi.comnih.gov The nanoparticles are selectively taken up by myeloid cells and alveolar type II cells, which are key players in the inflammatory cascade. mdpi.com This targeted delivery to specific cell types within the inflamed lung is a significant advantage of nano-formulations.

The physicochemical properties of the nanocarriers are critical for successful passive targeting. Key parameters include:

Size: Nanoparticles are typically engineered to be within a size range (commonly under 200 nm) that allows them to circulate long enough to reach the inflamed tissue and pass through the compromised endothelial barrier. nih.gov

Surface Charge: A slightly positive surface charge can enhance interaction with negatively charged cell membranes, but a neutral or slightly negative charge is often preferred to reduce non-specific uptake by the reticuloendothelial system, thereby prolonging circulation time.

Material: Biocompatible and biodegradable polymers are often used, such as α,β-poly(N-2-hydroxyethyl)-d,l-aspartamide (PHEA), which can be functionalized to create stable, drug-loaded micelles. nih.gov

By encapsulating a corticosteroid like this compound, these systems can protect the drug from premature degradation and provide a sustained release profile, maintaining therapeutic concentrations at the target site for an extended period. nih.gov

Ligand-Mediated Active Targeting Approaches (Conceptual Framework)

Beyond passive accumulation, nano-formulations of this compound can be conceptually designed for active targeting. This advanced approach involves conjugating specific ligands to the surface of the nanocarrier to direct it to receptors that are overexpressed on target cells within the diseased lung. This strategy aims to further enhance therapeutic specificity and reduce off-target effects.

The conceptual framework for developing a ligand-mediated active targeting system involves several key steps:

Target Identification: The first step is to identify suitable molecular targets. In pulmonary inflammatory diseases, cells like activated macrophages, neutrophils, and endothelial cells upregulate specific surface receptors. Examples of potential targets include folate receptors, transferrin receptors, or specific cell adhesion molecules (e.g., ICAM-1) that are abundant in inflamed tissues. nih.gov

Ligand Selection: Once a target receptor is identified, a corresponding high-affinity ligand is selected. Ligands can be monoclonal antibodies, antibody fragments (scFvs), peptides, aptamers, or small molecules. For instance, peptides identified through in vivo phage display have been shown to home specifically to the lung vasculature. nih.gov

Nanocarrier Conjugation: The selected ligand is then chemically attached to the surface of the this compound-loaded nanocarrier. This is often achieved via linker molecules that ensure the ligand is correctly oriented for receptor binding.

Receptor-Mediated Endocytosis: Upon reaching the target site, the ligand binds to its receptor, triggering internalization of the nanocarrier via receptor-mediated endocytosis. This process delivers the therapeutic payload directly inside the target cell, maximizing intracellular drug concentration and efficacy.

This multi-target-directed ligand framework offers a rational design for enhancing the efficacy and selectivity of corticosteroid therapy. mdpi.com By combining the drug with targeting moieties, it is possible to create a single therapeutic agent that interacts with multiple disease-relevant targets. mdpi.com

| Target Cell | Potential Receptor Target | Example Ligand Type | Targeting Rationale |

|---|---|---|---|

| Activated Macrophages | Folate Receptor β | Folic Acid | Overexpressed on activated macrophages in inflammatory conditions. |

| Inflamed Endothelial Cells | ICAM-1 (Intercellular Adhesion Molecule-1) | Anti-ICAM-1 Antibody/Peptide | Upregulated on vascular endothelium during inflammation, mediating leukocyte adhesion. |

| Fibroblasts (in fibrosis) | Integrin αvβ6 | Targeting Peptide (e.g., RGD motif) | Specifically expressed during tissue remodeling and fibrosis. |

| T-Lymphocytes | CD4/CD8 Receptors | Monoclonal Antibody Fragment | To modulate specific immune cell responses in autoimmune-related lung diseases. |

Pulmonary Delivery System Design Principles

Ex Vivo Lung Models for Drug Transport Studies

Ex vivo lung models, particularly the isolated perfused lung (IPL), are invaluable tools for studying the transport and absorption of inhaled drugs like this compound. researchgate.netresearchgate.net These models bridge the gap between simple in vitro cell cultures and complex in vivo animal studies by preserving the three-dimensional lung architecture and native microenvironment. nih.gov

The IPL model typically uses rodent or rabbit lungs, which are carefully excised and maintained in a controlled environment. researchgate.netresearchgate.net The lungs are ventilated, and a perfusate solution is circulated through the pulmonary vasculature, mimicking physiological conditions. nih.gov This setup allows researchers to:

Study Drug Absorption: Aerosolized formulations of this compound can be delivered to the ventilated lungs, and the concentration of the drug appearing in the perfusate over time can be measured. This provides critical data on the rate and extent of absorption across the pulmonary epithelium. nih.gov

Investigate Metabolism: The perfusate can be analyzed for metabolites, offering insights into the first-pass metabolism of the drug within the lung tissue.

Evaluate Formulation Performance: Different nano-formulations or delivery devices can be compared to see how they affect drug permeability, retention, and transport kinetics. For example, studies have used IPL models to demonstrate that delivering drugs via polymeric nanoparticles is a viable approach for enhanced lung delivery. researchgate.net

Assess Biopharmaceutical Events: The model allows for the assessment of "pre-epithelial" events such as the dissolution and release of the drug from its carrier formulation in a biologically relevant environment. researchgate.net

Data from these ex vivo studies are crucial for predicting in vivo performance and for refining the design of pulmonary drug delivery systems to optimize the therapeutic effect of corticosteroids. researchgate.net

In Vitro Aerosol Performance and Deposition Studies

The efficacy of an inhaled therapeutic such as this compound is critically dependent on its aerodynamic properties. In vitro aerosol performance studies are essential to characterize and optimize the delivery of the drug to the appropriate regions of the lung. These studies are typically conducted using cascade impactors, such as the Andersen Cascade Impactor (ACI) or the Next Generation Impactor (NGI). researchgate.netwestechinstruments.com

Cascade impactors are multi-stage devices that separate aerosol particles based on their aerodynamic diameter. researchgate.net By quantifying the amount of drug deposited on each stage, key performance indicators can be determined:

Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the aerosol mass resides. For deep lung delivery, an MMAD of 2-5 µm is often targeted. dissolutiontech.com

Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution. A lower GSD indicates a more uniform particle size.

Fine Particle Fraction (FPF): The percentage of the drug mass contained in particles with an aerodynamic diameter less than a certain cutoff, typically 5 µm. A higher FPF is generally correlated with greater lung deposition. mdpi.com

| Inhaler/Formulation System | MMAD (µm) | FPF (<5 µm) (%) | Key Finding | Reference |

|---|---|---|---|---|

| pMDI with HFA134a Propellant | ~1.1 | 50-60% | HFA propellants produce smaller particles and higher FPF compared to older CFC propellants. | monash.edu |

| Dry Powder Inhaler (DPI) with HP-β-CD | 3.5 ± 0.2 | 41.8 ± 2.3% | Addition of excipients like leucine (B10760876) can significantly improve the aerosolization performance (FPF) of DPI formulations. | mdpi.com |

| MDI with OptiChamber (Toddler simulation) | Not Reported | ~16% of nominal dose | Device design (holding chamber) significantly impacts the delivery of fine particles. | nih.gov |

| MDI with Space Chamber (Infant simulation) | Not Reported | ~8% of nominal dose | Aerosol delivery is highly dependent on the specific device and patient-simulated breathing pattern. | nih.gov |

These in vitro studies are fundamental to the development and quality control of inhaled products, ensuring that formulations of this compound can be reliably and efficiently delivered to the lungs. nih.gov

Analytical Methodologies for Beclomethasone Hemisuccinate Research

Chromatographic Techniques for Quantification and Stability Assessment

Chromatographic methods are the cornerstone for the separation, quantification, and stability assessment of beclomethasone (B1667900) hemisuccinate in both bulk drug substance and pharmaceutical formulations. These techniques offer high sensitivity, specificity, and resolution, allowing for the accurate determination of the active pharmaceutical ingredient (API) in the presence of excipients, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis and stability testing of beclomethasone esters. pharmacyjournal.inalliedacademies.orgsemanticscholar.orgresearchgate.netsphinxsai.com Reverse-phase HPLC (RP-HPLC) is the most common mode of separation, employing a nonpolar stationary phase and a polar mobile phase.

Method development for beclomethasone hemisuccinate typically involves optimizing several key parameters to achieve a robust and reliable separation. The choice of stationary phase is critical, with C18 columns being frequently employed. pharmacyjournal.in The mobile phase composition, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is adjusted to control the retention and resolution of the analyte. alliedacademies.orgsemanticscholar.orgsphinxsai.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and reproducibility in quality control settings. pharmacyjournal.insphinxsai.com

Stability-indicating HPLC methods are specifically designed to separate the intact drug from any potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. alliedacademies.orgsemanticscholar.org The development of such methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradants.

The following table summarizes typical parameters for RP-HPLC analysis of beclomethasone esters:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250mm x 4.6mm, 5µm) | pharmacyjournal.in |

| Mobile Phase | Methanol/Acetonitrile and Water/Buffer (e.g., 80:20 v/v) | alliedacademies.org |

| Flow Rate | 1.0 mL/min | pharmacyjournal.inalliedacademies.org |

| Detection | UV at 240-254 nm | alliedacademies.orgsphinxsai.com |

| Temperature | 30 °C | alliedacademies.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for the identification and quantification of this compound and its metabolites in biological matrices. nih.govmadbarn.comshimadzu.comnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The LC component separates the parent drug from its metabolites, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique that generates charged molecules from the analytes in the LC eluent. madbarn.comnih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of very low concentrations of the drug and its metabolites. shimadzu.com The choice of mobile phase additives, such as ammonium (B1175870) formate (B1220265) or acetate, can influence the formation of specific ions and improve signal intensity. nih.govmadbarn.com

Research has shown that beclomethasone esters are metabolized through pathways such as hydrolysis of the ester groups and oxidation. nih.gov LC-MS/MS methods are crucial for characterizing these metabolic products, providing insights into the drug's pharmacokinetic profile. nih.govnih.gov The high sensitivity of LC-MS/MS is particularly important for detecting the low systemic bioavailability of inhaled corticosteroids. shimadzu.com

Key aspects of LC-MS/MS metabolite analysis include:

Sample Preparation: Extraction from biological fluids (e.g., plasma, urine) using techniques like solid-phase extraction or liquid-liquid extraction. nih.gov

Chromatographic Separation: Optimized to resolve the parent drug from various metabolites.

Ionization: Typically positive electrospray ionization (ESI+). nih.gov

Mass Analysis: Tandem mass spectrometry for selective and sensitive detection. nih.gov

Spectroscopic and Other Advanced Characterization Methods for Ester Forms

A variety of spectroscopic and other advanced analytical techniques are employed to characterize the solid-state properties of beclomethasone esters, which can significantly influence their stability, dissolution, and bioavailability. qub.ac.uksetu.ie

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The presence of characteristic ester carbonyl stretching vibrations can confirm the structure of this compound. chemrxiv.org

X-Ray Powder Diffraction (XRPD): Used to investigate the crystalline structure of the drug substance. Different polymorphic forms or solvates will exhibit unique diffraction patterns. setu.ie

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound, such as melting point and decomposition temperature. These methods can also be used to identify and characterize solvates. setu.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound. Solid-state NMR can be used to characterize the crystalline form. setu.ie

Scanning Electron Microscopy (SEM): Used to visualize the morphology and particle size of the drug substance, which are important physical characteristics for pharmaceutical formulations, particularly for inhaled products. setu.ie

Atomic Force Microscopy (AFM): Can be used to evaluate the surface properties and adhesive forces of the drug particles. setu.ie

These characterization techniques are crucial for understanding the physicochemical properties of this compound and for ensuring the consistency and quality of the drug product.

In Vitro Drug Release and Dissolution Methodologies for Formulations

In vitro drug release and dissolution testing are critical for assessing the performance of this compound formulations and for ensuring batch-to-batch consistency. eurofins.demdpi.comnih.gov The goal of these tests is to measure the rate and extent to which the drug substance is released from the dosage form under controlled conditions.

For inhaled formulations, developing a physiologically relevant dissolution test is challenging due to the unique environment of the lungs, such as the very small volume of lung fluid. eurofins.deyoutube.com Several different apparatuses and methods have been investigated to mimic the in vivo conditions, including:

Franz Diffusion Cell: A static diffusion cell used to measure drug release through a membrane.

Transwell System: A membrane-based system that can be used with small volumes of dissolution media to better simulate the lung environment. eurofins.de

Flow-Through Cell Apparatus (USP Apparatus 4): A dynamic system where the dissolution medium is continuously pumped through a cell containing the drug formulation. eurofins.de

The choice of dissolution medium is also a critical factor. While simple buffers like phosphate-buffered saline (PBS) are often used for quality control, simulated lung fluids (SLFs) containing surfactants and lipids have been developed to provide a more biorelevant testing environment. eurofins.de

For oral and other dosage forms, standard dissolution apparatuses such as the basket (USP Apparatus 1) or paddle (USP Apparatus 2) methods are typically employed. mdpi.com The dissolution conditions, including the medium, agitation speed, and temperature, are optimized for the specific formulation.

The following table provides an overview of common in vitro release testing methodologies:

| Apparatus | Typical Application | Key Features | Reference |

|---|---|---|---|

| Basket (USP 1) / Paddle (USP 2) | Oral solid dosage forms | Standard compendial methods for quality control. | mdpi.com |

| Flow-Through Cell (USP 4) | Inhaled powders, poorly soluble drugs | Open-loop or closed-loop system with continuous medium flow. | eurofins.de |

| Franz Diffusion Cell / Transwell | Topical, inhaled formulations | Small volume, membrane-based systems for mimicking physiological barriers. | eurofins.de |

Computational Modeling and Structural Analysis in Beclomethasone Research

Molecular Docking and Dynamics Simulations of Beclomethasone (B1667900) Interactions with Biological Targets

Computational methods are powerful tools for visualizing and predicting how drugs like beclomethasone interact with their biological targets. Molecular docking and molecular dynamics (MD) simulations are at the forefront of this research, providing critical insights into the binding mechanisms of beclomethasone esters with the glucocorticoid receptor (GR), their primary therapeutic target.

Molecular Docking studies computationally place a ligand (e.g., a beclomethasone ester) into the binding site of a receptor (e.g., the GR) to predict its preferred binding orientation and affinity. These simulations have been instrumental in understanding how beclomethasone and its derivatives engage with the amino acid residues within the GR's ligand-binding domain. For instance, studies have demonstrated that the active metabolite, 17-BMP, forms specific hydrogen bonds and hydrophobic interactions that anchor it firmly within the receptor pocket, leading to a stable complex that initiates downstream signaling.

Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of every atom in the drug-receptor complex over time. This provides a dynamic view of the interaction, revealing how the receptor's conformation might change upon binding and the stability of the drug within the binding site. For beclomethasone, MD simulations can help explain the high-affinity binding of 17-BMP and how this interaction is maintained, ensuring a sustained therapeutic effect at the molecular level.

Furthermore, computational fluid dynamics (CFD) is another modeling technique used to predict the deposition of inhaled medications like beclomethasone dipropionate in the airways. bmj.comresearchgate.netnih.gov By simulating airflow and particle dynamics, CFD models can help optimize drug delivery systems to ensure that the medication effectively reaches its target sites within the lungs. bmj.comcomplexgenerics.orgmdpi.com

Structure-Activity Relationship (SAR) Studies for Glucocorticoid Receptor Binding and Ester Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. For beclomethasone, SAR studies have been pivotal in explaining the potency of its various ester forms.

Beclomethasone is often administered as a prodrug, beclomethasone dipropionate (BDP). drugbank.com A prodrug is an inactive or less active compound that is metabolized into its active form within the body. drugbank.com BDP itself has a relatively weak binding affinity for the glucocorticoid receptor. drugbank.com Its therapeutic efficacy is derived from its rapid and extensive hydrolysis by esterase enzymes in the body, primarily into the highly active metabolite beclomethasone 17-monopropionate (17-BMP). drugbank.comnih.gov

The key to this activation lies in the ester modifications at the 17 and 21 positions of the steroid backbone. uomustansiriyah.edu.iq The propionate group at the C17 position is crucial for high-affinity binding to the GR. uomustansiriyah.edu.iq Studies have shown that 17-BMP has a binding affinity for the human glucocorticoid receptor that is approximately 13 times that of the potent glucocorticoid dexamethasone and 25 times that of its parent compound, BDP. drugbank.com In contrast, beclomethasone-21-monopropionate (21-BMP), another metabolite, has no significant binding affinity. nih.gov The unesterified beclomethasone molecule also binds with lower affinity than 17-BMP. nih.gov

This dramatic increase in affinity highlights a critical SAR principle: esterification at the C17 position with a propionate group significantly enhances the glucocorticoid activity of the beclomethasone scaffold. This is because the ester group can form favorable interactions within the GR binding pocket, optimizing the orientation and stability of the ligand-receptor complex. These findings underscore that the metabolism of BDP to 17-BMP is a critical activation step. nih.govmedchemexpress.com

| Compound | Relative Binding Affinity (RBA) to Glucocorticoid Receptor (Compared to Dexamethasone) | Reference |

|---|---|---|

| Dexamethasone | 1.0 | nih.gov |

| Beclomethasone Dipropionate (BDP) | ~0.5 | nih.gov |

| Beclomethasone (BOH) | ~0.25 | nih.gov |

| Beclomethasone 17-Monopropionate (17-BMP) | ~13.0 | drugbank.comnih.gov |

| Beclomethasone 21-Monopropionate (21-BMP) | No Affinity | nih.gov |

Bioinformatics Approaches in Glucocorticoid Action Research

Bioinformatics provides the tools and methods to analyze complex biological data, and it plays a significant role in understanding the broader mechanisms of glucocorticoid action. When a glucocorticoid like 17-BMP binds to the GR, the activated complex moves into the nucleus and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.gov This binding event modulates the transcription of target genes, leading to the anti-inflammatory effects of the drug. nih.gov

Bioinformatics approaches are essential for:

Identifying GREs: Researchers use bioinformatics tools to scan the entire genome for potential GRE sequences. By combining this with experimental data from techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq), which identifies the exact locations where the GR binds to DNA, a comprehensive map of GR binding sites across the genome can be created. nih.govlife-science-alliance.org

Analyzing Gene Expression: Techniques like RNA sequencing (RNA-seq) measure the expression levels of thousands of genes simultaneously in cells treated with a glucocorticoid. Bioinformatics pipelines are then used to analyze this vast amount of data to identify which genes are significantly up- or down-regulated.

Pathway Analysis: Once the regulated genes are identified, pathway analysis tools can determine which cellular pathways and biological processes are most affected. This helps to connect the initial drug-receptor binding event to the ultimate physiological outcomes, such as the reduction of inflammation.

Predictive Modeling: By integrating genomic, transcriptomic, and other "-omics" data, bioinformatic models can be built to predict how different individuals might respond to glucocorticoid therapy or to identify novel genes involved in the glucocorticoid signaling pathway. Databases and tools like MotifMap can predict target genes of transcription factors like the GR, providing a list of potential candidates for further investigation. maayanlab.cloud

Through these computational and bioinformatics approaches, researchers can move beyond a single drug-receptor interaction to understand the complex network of genomic events that underlie the therapeutic action of beclomethasone.

Future Research Directions for Beclomethasone Hemisuccinate

Development of Novel Beclomethasone (B1667900) Hemisuccinate Derivatives with Enhanced Pharmacological Properties

The future development of Beclomethasone Hemisuccinate will likely focus on the creation of novel derivatives and prodrugs designed to optimize its therapeutic index. A primary goal is to enhance its anti-inflammatory activity at the target site while minimizing systemic exposure and potential side effects. researchgate.net Research in this area could involve targeted chemical modifications to the this compound molecule.

One promising avenue is the synthesis of new ester derivatives. Studies on other corticosteroids have shown that modifying the ester group can significantly alter a compound's pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov For instance, research into 17α-(alkoxycarbonyl)alkanoates of other corticosteroids demonstrated an excellent separation of systemic activity from topical activity. researchgate.net Future research could explore similar functionalized ester groups for this compound to improve its retention in target tissues like the lungs or skin, thereby prolonging its local action and reducing systemic absorption. occams.com

The prodrug approach is another critical strategy. rsc.org A prodrug is an inactive derivative that is converted into the active drug within the body. nih.gov This approach can overcome challenges such as poor solubility or instability. rsc.org For this compound, prodrug strategies could be designed for activation by specific enzymes present in target tissues, such as esterases in the lungs. occams.com This would ensure that the active form of the drug is released predominantly at the site of inflammation, enhancing efficacy and safety. nih.gov

| Modification Strategy | Objective | Potential Advantage | Reference Example (from other corticosteroids) |

|---|---|---|---|

| Functionalized Ester Groups | Separate topical activity from systemic effects. | Enhanced local anti-inflammatory action with reduced systemic side effects. | Synthesis of 17α-(alkoxycarbonyl)alkanoates to improve therapeutic index. researchgate.net |

| Prodrug Design | Improve physicochemical properties and achieve site-specific activation. | Increased bioavailability, targeted drug release, and improved patient compliance. rsc.org | Methylprednisolone (B1676475) hemisuccinate as a prodrug for the active metabolite methylprednisolone. occams.com |

| Structural Analogs | Alter polarity and molecular size to influence absorption. | Reduced systemic absorption while maintaining topical potency. | Synthesis of 12-beta-substituted analogues of betamethasone (B1666872) dipropionate. nih.gov |

Exploration of Advanced Preclinical Models for Comprehensive Pharmacological and Pharmacokinetic Assessment

To thoroughly evaluate novel this compound derivatives, the use of advanced and more predictive preclinical models is essential. Future research will move beyond traditional models to incorporate sophisticated in vitro, ex vivo, and in silico approaches that more accurately reflect human physiology.

The development of complex in vitro models is a key area. For instance, establishing permeability models using human alveolar epithelial cells can provide crucial data on the rate and extent of absorption for inhaled formulations of this compound. nih.gov Recent advancements include culturing Type II alveolar epithelial cells at an air-liquid interface to mimic the lung environment more closely, allowing for the assessment of drug transport and metabolism. nih.gov Additionally, human ex vivo models, such as those using isolated human bronchi, can be employed to study the pharmacological effects on airway hyperresponsiveness and contractility, offering insights into potential efficacy for respiratory diseases. researchgate.net

In silico modeling, including pharmacokinetic/pharmacodynamic (PK/PD) and quantitative systems pharmacology (QSP) models, represents another frontier. nih.govnih.gov These computational models can integrate data from various sources to simulate the drug's behavior in the body, encompassing its absorption, distribution, metabolism, and excretion. nih.govnih.gov PK/PD models can help determine the relationship between drug concentration and its therapeutic effect, optimizing dosing strategies early in development. semanticscholar.org QSP models offer a more holistic view by considering the complex interactions between the drug and biological systems at multiple levels, from molecular to whole-body responses. nih.govnih.gov Machine learning approaches are also being explored to analyze complex clinical data and identify different patient response profiles to glucocorticoid therapy. birmingham.ac.uk

| Model Type | Specific Example | Purpose | Key Insights |

|---|---|---|---|

| In Vitro | Human Alveolar Epithelial Cell Permeability Model | Assess absorptive transport of inhaled drugs. nih.gov | Provides data on permeability rates and metabolism at the alveolar barrier. nih.gov |

| Ex Vivo | Human Isolated Bronchi Model | Evaluate impact on airway contractility and hyperresponsiveness. researchgate.net | Offers direct pharmacological assessment in human target tissue. researchgate.net |

| In Silico | Physiologically Based Pharmacokinetic (PBPK) Models | Simulate drug disposition in the body. nih.govnih.gov | Predicts drug concentrations in various organs and tissues. nih.gov |

| In Silico | Quantitative Systems Pharmacology (QSP) Models | Understand complex drug-biology interactions. nih.govnih.gov | Explains the array of responses to corticosteroids from molecular to whole-body levels. nih.govnih.gov |

Innovation in Targeted Drug Delivery Strategies for Specific Therapeutic Applications

Innovations in drug delivery are paramount to maximizing the therapeutic benefit of this compound while minimizing adverse effects. Future research will focus on creating sophisticated delivery systems that can transport the drug specifically to the site of inflammation, such as the lungs or inflamed intestinal tissue.

Nanotechnology-based drug delivery systems offer significant promise. Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from degradation, and provide sustained release. nih.govresearchgate.netmdpi.com For pulmonary delivery, these nanoparticles can be engineered to have optimal aerodynamic properties for deep lung deposition. nih.govnih.gov For example, studies with beclomethasone dipropionate have shown that loading it into liposomes or hyalurosomes can improve its nebulization efficiency and deposition in the deeper airways. nih.govnih.gov Surface modification of these nanoparticles with specific ligands could further enhance targeting to inflamed cells. mdpi.comsemanticscholar.org

Another area of innovation lies in the formulation of advanced powders for inhalation. Techniques like spray drying can produce polymeric microparticles containing the drug, which may allow for optimized bioavailability and a reduction in systemic side effects. nih.govmdpi.com The development of extrafine formulations is also a key strategy to improve drug deposition in the small airways of the lungs. nih.gov Furthermore, complexation with molecules like cyclodextrins is being explored to enhance the solubility and dissolution rate of poorly water-soluble corticosteroids, which could improve their release from topical formulations and subsequent absorption. nih.govmdpi.com These advanced delivery platforms could enable lower and less frequent dosing, improving therapeutic outcomes and patient adherence. mdpi.com

| Delivery System | Description | Potential Application | Key Advantages |

|---|---|---|---|

| Liposomes/Hyalurosomes | Phospholipid vesicles that can encapsulate drugs. nih.gov | Pulmonary delivery via nebulization. nih.govnih.gov | Improved drug deposition in deep airways, enhanced stability. nih.govnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. researchgate.net | Local therapy for asthma. researchgate.net | Sustained drug release, high entrapment efficiency. researchgate.net |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. mdpi.commdpi.com | Pulmonary delivery of dry powders. mdpi.com | Controlled release, protection of the drug, reduced systemic effects. nih.govmdpi.com |

| Cyclodextrin (B1172386) Complexation | Inclusion of the drug molecule within a cyclodextrin cavity. nih.gov | Topical formulations (e.g., ointments). nih.gov | Improved solubility, enhanced release from the vehicle, and better skin permeation. nih.gov |

Q & A

Q. What is the molecular mechanism of action of Beclomethasone Hemisuccinate as a glucocorticoid receptor agonist?

this compound binds to the glucocorticoid receptor (GR), inducing conformational changes that facilitate its translocation to the nucleus. This complex modulates gene transcription by binding to glucocorticoid response elements (GREs) or interacting with transcription factors like NF-κB, thereby suppressing pro-inflammatory cytokines (e.g., IL-6, IL-3) and mediating anti-inflammatory effects. Standard assays to confirm GR activation include luciferase reporter gene assays and competitive binding studies using radiolabeled dexamethasone as a reference ligand .

Q. How is this compound synthesized and characterized in preclinical studies?

Synthesis typically involves esterification of Beclomethasone with succinic anhydride under controlled conditions. Characterization requires HPLC purity analysis (>99%), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry for molecular weight verification. Pharmacopeial standards (e.g., USP32) mandate rigorous documentation of synthetic intermediates, solvent residues, and stereochemical purity .

Q. What are the standard pharmacological assays used to evaluate the anti-inflammatory efficacy of this compound?

Key assays include:

- In vitro : Inhibition of cytokine production (e.g., IL-6 IC50 determination in human leukocytes) .

- In vivo : Murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response comparisons to hydrocortisone. Outcomes measure reductions in edema volume and histopathological markers .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy data between this compound and other corticosteroids (e.g., fluticasone)?

Contradictions often arise from differences in potency ratios, delivery devices (MDI vs. DPI), or study populations (e.g., asthma severity). A meta-analysis approach, stratifying by dose equivalence (e.g., fluticasone:beclomethasone = 1:2) and adjusting for confounders like oral corticosteroid use, can isolate compound-specific effects. For example, pooled data from 19 trials showed no significant difference in symptom scores at equipotent doses, but variability in trial design (e.g., duration, outcome metrics) necessitates sensitivity analysis .

Q. What computational strategies are employed to model the biophysical interactions of this compound with lipid bilayers or target proteins?

Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can predict membrane insertion dynamics of the hemisuccinate ester moiety. Density functional theory (DFT) calculations assess electronic properties influencing GR binding. Validated against experimental data (e.g., X-ray crystallography of GR-ligand complexes), these models guide structural optimization for enhanced bioavailability .

Q. What methodological safeguards ensure reproducibility in the synthesis of this compound across laboratories?

- Protocol standardization : Detailed reaction conditions (temperature, solvent ratios, catalyst concentrations) must be reported, as minor variations in succinic anhydride stoichiometry can alter esterification efficiency.

- Batch documentation : Traceable records of raw materials (e.g., CAS 4419-39-0 for Beclomethasone) and purity certificates.

- Independent validation : Cross-lab replication studies using identical analytical methods (e.g., USP monograph-compliant HPLC) .

Q. How can in vitro-in vivo correlations (IVIVC) be established for this compound’s pharmacokinetic profile?

IVIVC requires parallel dissolution testing (e.g., USP Apparatus II at 50 rpm) and preclinical pharmacokinetic studies in rodent models. Key parameters include Cmax, Tmax, and AUC comparisons. For example, a study correlating in vitro permeability (Caco-2 cell monolayers) with in vivo absorption rates in rabbits demonstrated >85% predictability for oral bioavailability .

Q. What are the critical considerations in designing clinical trials for this compound in inflammatory diseases?

- Dose justification : Preclinical toxicity data (e.g., NOAEL from 28-day rodent studies) must inform Phase I dosing.

- Endpoint selection : Biomarkers like serum cortisol suppression for systemic exposure and sputum eosinophils for local efficacy.

- Ethical compliance : Adherence to ICH guidelines for informed consent, especially in vulnerable populations (e.g., pediatric asthma) .

Q. Which advanced analytical techniques resolve challenges in quantifying this compound in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., Beclomethasone-d6) achieves sensitivity down to 0.1 ng/mL in plasma. Solid-phase extraction (SPE) using C18 cartridges minimizes matrix effects. For tissue distribution studies, MALDI-TOF imaging provides spatial resolution of drug accumulation in target organs .

Q. How do regulatory frameworks impact the sharing of proprietary data on this compound for academic research?

Researchers must navigate material transfer agreements (MTAs) specifying usage restrictions and publication rights. Open-access repositories (e.g., Cambridge Structural Database) may provide crystallographic data, while clinical trial data often require direct requests to sponsors with ethics committee approval. Example: A 2015 study on Cholesteryl Hemisuccinate utilized publicly archived NMR data to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.